molecular formula C36H37N5O5 B557437 Fmoc-Lys(Dabcyl)-OH CAS No. 146998-27-8

Fmoc-Lys(Dabcyl)-OH

Cat. No. B557437
M. Wt: 619,73 g/mole
InChI Key: FPOPWTDBGMLRNG-XIFFEERXSA-N
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Description

“Fmoc-Lys(Dabcyl)-OH” is a modified lysine derivative used for the preparation of chromogenically-labeled peptides by Fmoc SPPS . The Dabcyl group quenches the fluorescence of EDANS, Mca, TET, JOE, FAM fluorophores, making it an extremely useful tool for the synthesis of fluorescence-quenched peptide substrates .


Synthesis Analysis

The synthesis of Fmoc-Lys(Dabcyl)-OH involves two distinct synthetic routes. The first involves copper complexation of Lys while the second utilizes Fmoc-Lys with microwave irradiation . Both approaches allow convenient production of a very pure final product at a reasonable cost . Fmoc-Lys(Dabcyl)-OH and Fmoc-Lys(Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .


Molecular Structure Analysis

The molecular formula of “Fmoc-Lys(Dabcyl)-OH” is C36H37N5O5 . Its molecular weight is 619.7 g/mol .


Chemical Reactions Analysis

“Fmoc-Lys(Dabcyl)-OH” is a building block for in-sequence Lys labeling by DABCYL . It is one of the most common acceptor dyes for preparing FRET peptides .


Physical And Chemical Properties Analysis

“Fmoc-Lys(Dabcyl)-OH” has a molecular weight of 619.7 g/mol and a molecular formula of C36H37N5O5 .

Scientific Research Applications

  • Supramolecular Hydrogels : Fmoc-Lys(Dabcyl)-OH has been used in the development of supramolecular hydrogels. These hydrogels have inherent biocompatible and biodegradable properties, making them suitable for biomedical applications. Their antimicrobial activity is enhanced by incorporating a colloidal and ionic silver mixture (Croitoriu et al., 2021).

  • Fluorescence Resonance Energy Transfer (FRET) Peptide Substrates : It is utilized in the preparation of FRET peptide substrates for protease activity assays. This involves synthesizing a triple-helical peptide (THP) substrate using Fmoc-Lys(Dabcyl) and assessing its activity with matrix metalloproteinases (Tokmina-Roszyk et al., 2013).

  • Solid-Phase Synthesis of Branched Peptides : Fmoc-Lys(Dabcyl)-OH is used in the solid-phase synthesis of branched peptides, particularly for targeting specific protein domains. This application is crucial in the development of specific and high-affinity ligands (Xu et al., 2004).

  • Ultrasound-Induced Gelation : This compound is shown to act as a gelator in various alcohols and aromatic solvents under sonication conditions. Its ability to form organogels through ultrasound stimulation is significant in material science (Geng et al., 2017).

  • Peptide Ligation via Azido Protection : In peptide chemistry, azido-protected Fmoc-Lys-OH (including Fmoc-Lys(Dabcyl)-OH) can be condensed with peptide thioesters, demonstrating its versatility in synthesizing complex peptides (Katayama et al., 2008).

  • Controlled Aggregation Properties : Fmoc-Lys(Dabcyl)-OH is studied for its self-assembled structures under different conditions. These structures have potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

  • Drug Carrier and Hydrogel Formation : It exhibits pH-controlled ambidextrous gelation, making it significant for applications such as drug carriers and constructing hydrogels with various properties (Reddy et al., 2015).

  • Solid-Phase Synthesis of Fluorogenic Substrates : Fmoc-Lys(Dabcyl)-OH is used in the synthesis of fluorogenic substrates, essential in biochemical assays (Malkar & Fields, 2004).

  • Solid-Phase Peptide Synthesis : Its role in solid-phase peptide synthesis, particularly in synthesizing cyclic and branched peptides, is highlighted, showcasing its importance in peptide chemistry (Tong & Hong, 2001).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The use of “Fmoc-Lys(Dabcyl)-OH” in the synthesis of fluorescence-quenched peptide substrates presents potential future directions in the field of peptide synthesis . Its ability to quench the fluorescence of various fluorophores makes it a valuable tool in this area .

properties

IUPAC Name

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOPWTDBGMLRNG-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373222
Record name Fmoc-Lys(Dabcyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Dabcyl)-OH

CAS RN

146998-27-8
Record name Fmoc-Lys(Dabcyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
N Mohtavinejad, A Bitarafan-Rajabi… - … of Radioanalytical and …, 2020 - Springer
Myocardial ischemia and infarction represent a major health burden worldwide, but their immediate diagnosis can reduce mortality and healthcare costs. Pyroglutamate helix B surface …
Number of citations: 5 link.springer.com
N Mohtavinejad, M Hajiramezanali… - Iranian Journal of …, 2021 - ncbi.nlm.nih.gov
Objective (s): Myocardial infarction caused by ischemia of heart tissue is the main reason for death worldwide; therefore, early detection can reduce mortality and treatment costs. …
Number of citations: 1 www.ncbi.nlm.nih.gov
M Taliani, E Bianchi, F Narjes, M Fossatelli… - Analytical …, 1996 - Elsevier
Hepatitis C virus (HCV) is the major causative agent of non-A non-B hepatitis, an important health problem with an estimated 50 million people infected worldwide. Among the possible …
Number of citations: 167 www.sciencedirect.com
S Mittoo, LE Sundstrom, M Bradley - Analytical biochemistry, 2003 - Elsevier
Two new probes for the detection of calpain I activity based on fluorescence resonance energy transfer technology have been synthesized and evaluated. The probes incorporated the …
Number of citations: 66 www.sciencedirect.com
A Popielec, N Ostrowska, M Wojciechowska, M Feig… - Biochimie, 2020 - Elsevier
Kinetic parameters characterizing the catalytic activities of enzymes are typically investigated in dilute solutions. However, in reality, these reactions occur in cells that, in addition to …
Number of citations: 20 www.sciencedirect.com
C Nakamura, C Miyamoto, I Obataya… - Nanosensing …, 2004 - spiedigitallibrary.org
Scanning probe microscopy has been applied in many studies to manipulate atoms or molecules. In particular, force spectroscopy using an atomic force microscope (AFM) is a powerful …
Number of citations: 4 www.spiedigitallibrary.org
RA Coleman, DJ Trader - Current protocols in chemical biology, 2018 - Wiley Online Library
Fluorescence resonance energy transfer (FRET) technology is a useful tool to monitor protein interactions as well as protease activity. We have recently reported a biochemical assay …
K Tabara, K Watanabe, H Shigeto, S Yamamura… - Bioorganic & Medicinal …, 2021 - Elsevier
Micro RNAs (miRNAs) are involved in a variety of biological functions and are attracting attention as diagnostic and prognostic markers for various diseases. Highly sensitive RNA …
Number of citations: 5 www.sciencedirect.com
M Kijewska, F Nuti, M Wierzbicka, M Waliczek… - Molecules, 2020 - mdpi.com
We report herein a novel ChemMatrix ® Rink resin functionalised with two phenylboronate (PhB) moieties linked on the N-α and N-ε amino functions of a lysine residue to specifically …
Number of citations: 11 www.mdpi.com
TJ Harryvan, M Visser, L de Bruin, L Plug… - … for Immunotherapy of …, 2022 - ncbi.nlm.nih.gov
Original research: Enhanced antigen cross-presentation in human colorectal cancer-associated fibroblasts through upregulation of the lysosomal protease cathepsin S - PMC Back to …
Number of citations: 15 www.ncbi.nlm.nih.gov

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